molecular formula C4H9ClN2 B3052419 4-Chlorobutanimidamide CAS No. 412280-97-8

4-Chlorobutanimidamide

Cat. No.: B3052419
CAS No.: 412280-97-8
M. Wt: 120.58 g/mol
InChI Key: RRKHJDGGHKRXFM-UHFFFAOYSA-N
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Description

4-Chlorobutanimidamide is an organochlorine compound characterized by a butanimidamide backbone with a chlorine substituent at the 4-position. Such properties may render it useful in synthetic chemistry or materials science, though specific applications require further investigation.

Properties

IUPAC Name

4-chlorobutanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClN2/c5-3-1-2-4(6)7/h1-3H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHJDGGHKRXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=N)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391492
Record name 4-chlorobutanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412280-97-8
Record name 4-chlorobutanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-nitrobenzamide ()

  • Structure : Features a chloro-substituted aromatic ring and nitrobenzamide group.
  • Key Differences: The chlorine in N-(4-Chlorophenyl)-4-nitrobenzamide is part of an aromatic system, whereas 4-Chlorobutanimidamide has an aliphatic chlorine. The aromatic chloro group enhances solubility in polyimides by reducing interchain interactions .
  • Crystallographic Data :
    • The dihedral angle between aromatic rings in N-(4-Chlorophenyl)-4-nitrobenzamide is 4.63°, with strong intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Similar hydrogen-bonding propensity is expected in 4-Chlorobutanimidamide due to its imidamide group.

Table 1: Structural Comparison of Halogenated Analogs

Compound Molecular Formula Halogen Type Key Functional Groups
4-Chlorobutanimidamide C₄H₈ClN₃ Aliphatic Cl Imidamide
N-(4-Chlorophenyl)-4-nitrobenzamide C₁₃H₉ClN₂O₃ Aromatic Cl Amide, Nitro

Functional Group Variations

4-Carbamimidamidobutanoic Acid ()

  • Structure : Contains an amidine group (–C(=NH)–NH₂) and a carboxylic acid (–COOH).
  • Key Differences: The carboxylic acid in 4-carbamimidamidobutanoic acid increases polarity and water solubility compared to 4-Chlorobutanimidamide’s aliphatic chlorine. Amidines are strong bases (pKa ~12), while carboxylic acids (pKa ~5) are acidic. This contrast suggests divergent reactivity in proton-dependent reactions .

Table 2: Functional Group Impact on Properties

Compound Functional Groups Solubility (Predicted) Reactivity
4-Chlorobutanimidamide Imidamide, Aliphatic Cl Moderate in polar aprotic solvents Nucleophilic substitution
4-Carbamimidamidobutanoic Acid Amidine, Carboxylic Acid High in water Acid-base reactions

Physicochemical Properties

  • Thermal Stability :
    • Aromatic chloro compounds like N-(4-Chlorophenyl)-4-nitrobenzamide exhibit high thermal stability due to rigid backbones and hydrogen bonding . Aliphatic chloro compounds (e.g., 4-Chlorobutanimidamide) may decompose at lower temperatures due to weaker van der Waals interactions.
  • Solubility :
    • Chlorine’s electronegativity enhances solubility in polar solvents. However, aliphatic chlorine’s smaller dipole moment compared to aromatic systems may reduce solubility in polymers .

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